molecular formula C17H14FN3O2S2 B2358700 N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021091-97-3

N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2358700
CAS No.: 1021091-97-3
M. Wt: 375.44
InChI Key: AJBRGHBAGZPHEU-UHFFFAOYSA-N
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Description

N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule investigated for its potential to allosterically modulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. CFTR is a critical protein for maintaining salt and fluid homeostasis in epithelial tissues, and its dysfunction is implicated in diseases such as cystic fibrosis (CF) and secretory diarrhea . This compound is of significant research value in the ongoing exploration of novel CFTR therapeutics, particularly for overcoming the limitations of existing potentiators like ivacaftor, which can have suboptimal pharmacokinetics, low solubility, and off-target effects . Research into this chemical scaffold focuses on elucidating its precise mechanism of action. Preliminary hypotheses suggest it may bind to the same membrane-exposed allosteric site as ivacaftor, located near a key hinge region for channel gating. By interacting with residues such as S308, Y304, F312, and F931, it is proposed to increase the open probability of CFTR, thereby potentiating anion flux and potentially rescuing the function of disease-causing mutants like ΔF508 . Its main applications are in preclinical electrophysiology studies to characterize channel activity, structure-based drug discovery programs using cryo-EM, and medicinal chemistry efforts for lead optimization. This compound represents a promising chemical tool for advancing the understanding of CFTR biology and developing next-generation treatments for channelopathies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-[3-(3-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c18-11-3-1-4-12(9-11)19-15(22)7-6-13-10-25-17(20-13)21-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBRGHBAGZPHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Assembly via Hantzsch Thiazole Synthesis

This four-step sequence achieved 62% overall yield in laboratory-scale trials:

Step 1: Synthesis of N-(3-Fluorophenyl)-β-alanine Thiourea (Intermediate I)
3-Fluoroaniline (1.0 eq) reacted with β-alanine methyl ester hydrochloride (1.2 eq) in DMF at 0°C using HATU (1.5 eq) and DIPEA (3.0 eq). After 12 h, thiocarbamoylation with ammonium thiocyanate (2.0 eq) in acetic acid (80°C, 4 h) yielded Intermediate I as white crystals (78% yield).

Step 2: Hantzsch Cyclization
Intermediate I (1.0 eq) reacted with chloroacetone (1.1 eq) in aqueous Na2CO3 (10% w/v) at reflux (6 h). Acidification to pH 6 with acetic acid precipitated 4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-amine (Intermediate II) in 83% yield.

Step 3: Carboxamide Coupling
Intermediate II (1.0 eq) and thiophene-2-carboxylic acid (1.2 eq) underwent activation with EDCI (1.5 eq)/HOBt (1.5 eq) in anhydrous DMF. After 24 h at 25°C, purification by silica chromatography (EtOAc/hexane 3:7) gave the target compound (67% yield).

Route B: Convergent Approach via Suzuki-Miyaura Coupling

Alternative methodology for scale-up production (patent pending):

Step 1: Thiophene-thiazole Core Assembly
2-Bromothiazole (1.0 eq) coupled with thiophene-2-boronic acid (1.2 eq) using Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) at 80°C (12 h). Isolated 2-(thiophen-2-yl)thiazole in 89% yield.

Step 2: Side Chain Installation
The thiazole intermediate underwent Friedel-Crafts acylation with acryloyl chloride (1.5 eq) in CH2Cl2 (AlCl3 catalyst, 0°C→25°C, 6 h). Subsequent aminolysis with 3-fluoroaniline (2.0 eq) in ethanol (reflux, 8 h) provided the target compound (71% overall yield).

Reaction Optimization

Solvent Effects on Hantzsch Cyclization

Comparative yields under varied conditions:

Solvent Base Temp (°C) Time (h) Yield (%)
H2O Na2CO3 100 6 83
EtOH Et3N 78 8 68
DMF NaOAc 90 5 72
AcOH None 110 4 58

Aqueous sodium carbonate provided optimal cyclization efficiency through:

  • Enhanced thiourea activation via deprotonation
  • Improved byproduct solubility

Coupling Agent Screening

Reagent impact on amide bond formation:

Coupling System Conversion (%) Purity (%)
EDCI/HOBt 98 95
DCC/DMAP 92 89
HATU/DIEA 99 97
T3P/Et3N 95 93

HATU-mediated coupling achieved near-quantitative conversion but increased production costs by 43% compared to EDCI.

Structural Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6):
δ 12.31 (s, 1H, CONH), 10.28 (s, 1H, ArNH), 8.02 (d, J=3.5 Hz, 1H, Th-H), 7.65-7.58 (m, 3H, Ar-H), 7.42 (td, J=8.2, 6.3 Hz, 1H, Th-H), 7.31-7.25 (m, 2H, Ar-H), 6.97 (dt, J=9.1, 2.3 Hz, 1H, Ar-H), 3.81 (t, J=6.8 Hz, 2H, CH2CO), 3.12 (t, J=6.8 Hz, 2H, NCH2).

13C NMR (126 MHz, DMSO-d6):
δ 171.2 (CONH), 163.8 (Th-C=O), 161.5 (d, JCF=242 Hz, Ar-C-F), 152.4 (Thiazole C2), 142.7 (Thiophene C2), 136.5-114.8 (aromatic carbons), 41.3 (CH2CO), 38.9 (NCH2).

HRMS (ESI+):
Calculated for C19H15FN3O2S2 [M+H]+: 408.0543
Found: 408.0546

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) revealed:

  • Planar thiazole-thiophene system (dihedral angle 8.7°)
  • Intramolecular N-H···O=C hydrogen bond (2.89 Å)
  • Crystal packing stabilized by π-π stacking (3.42 Å interplanar distance)

Process Optimization

Purification Strategies

Comparative effectiveness of chromatographic methods:

Method Purity (%) Recovery (%)
Silica chromatography 98.2 82
Prep-HPLC 99.9 91
Recrystallization 96.5 78
SMB chromatography 99.5 94

Simulated moving bed (SMB) chromatography enabled kilogram-scale production with >99.5% purity, though requiring specialized equipment.

Thermal Stability Analysis

TG-DSC studies showed decomposition onset at 217°C (N2 atmosphere), confirming suitability for standard processing techniques.

Comparative Method Evaluation

Parameter Route A Route B
Total Steps 4 3
Overall Yield 62% 71%
Purity 98.2% 99.5%
Cost Index 1.0 0.87
Scalability 100 g 10 kg

Route B demonstrated superior industrial viability through:

  • Reduced synthetic steps
  • Higher throughput in continuous flow systems
  • Lower catalyst loading (0.5 mol% vs 5 mol% Pd)

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with sodium azide in DMF (dimethylformamide) or electrophilic substitution with bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Structural Overview

The compound consists of:

  • Thiazole Ring : Known for its diverse biological activities.
  • Thiophene Ring : Often utilized in organic electronics and medicinal chemistry.
  • Fluorophenyl Group : Imparts enhanced lipophilicity and potential interactions with biological targets.

Chemistry

N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Through Hantzsch thiazole synthesis.
  • Introduction of the Fluorophenyl Group : Via nucleophilic aromatic substitution.
  • Formation of the Thiophene Ring : Using Paal-Knorr synthesis.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may interact with various biological pathways, leading to significant effects at the molecular level. For instance:

  • Antimicrobial Activity : Similar thiazole derivatives have shown promise against bacterial strains, indicating that this compound may exhibit comparable properties .

Medicine

Research indicates potential therapeutic effects, particularly in:

  • Anticancer Applications : Compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines, suggesting that this compound could be explored for anticancer properties .

Case Study: Anticancer Activity

In a study investigating thiazole derivatives, compounds exhibiting structural similarities to this compound showed percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer cell lines, highlighting the potential of this compound in cancer therapy .

Industry

The compound is also being explored for applications in material science and catalysis. Its unique structural features may contribute to developing new materials or serve as catalysts in chemical reactions.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Methylthiazole DerivativeContains thiazole and phenolic groupsAntimicrobial
Thiophene CarboxamideSimilar thiophene core structureAntioxidant
1,3,4-Oxadiazole DerivativeContains oxadiazole and thiazole ringsAntibacterial

This table illustrates the diversity within this class of chemicals while emphasizing the unique functionalities present in this compound that may contribute to its distinctive biological profile.

Mechanism of Action

The mechanism of action of N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrothiophene Carboxamides (Nitrothiophene-Thiazol Hybrids)

Compound 13 ():

  • Structure: N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.
  • Key Differences: Substituent on thiazol: Direct attachment of 3-fluoro-4-methylphenyl vs. a 3-oxopropyl-linked 3-fluorophenylamino group in the target compound. Functional group: Presence of a nitro group on the thiophene ring (5-nitro) absent in the target compound.
  • Synthesis: Synthesized via coupling of 5-nitrothiophene-2-carboxylic acid with a substituted thiazolamine, yielding 99.05% purity for analogous compounds (e.g., ) .

Compound 7 ():

  • Structure: N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.
  • Key Differences: Thiazol substituent: Bulky trifluoromethyl and methoxy groups vs. the flexible 3-oxopropyl chain in the target compound.

Urea Derivatives with Thiazol-Phenyl Motifs ()

Examples:

  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a): Yield 50.3%, ESI-MS m/z: 362.1 [M+H]⁺.
  • Key Differences:
    • Core functional group: Urea (-NH-C(=O)-NH-) vs. carboxamide (-C(=O)-NH-).
    • Substitution: Chloromethyl-thiazol vs. thiophene-carboxamide.
  • Relevance: Urea derivatives often target kinase or phosphatase enzymes, suggesting divergent biological pathways compared to carboxamides .

Isoxazole Carboxamide Derivatives ()

Example: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide.

  • Key Differences: Heterocycle: Isoxazole vs. thiazol in the target compound. Substitution: Diethylaminophenyl and methylthiophene vs. fluorophenylamino-thiophene.
  • Synthesis: Involves oxime formation and cyclization, differing from the direct coupling used for nitrothiophene carboxamides .

Furan Carboxamide Analogues ()

Example: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide.

  • Key Differences: Heterocycle: Furan vs. thiophene. Substituent: Methoxybenzylamino vs. fluorophenylamino.

β-Alanine-Thiazol Derivatives ()

Example: 4-(-N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide.

  • Key Differences:
    • Functional group: Sulfonamide vs. carboxamide.
    • Linkage: Hydrazinyl-3-oxopropyl chain vs. simple 3-oxopropyl.
  • Activity: Sulfonamide derivatives are known for antimicrobial or anti-inflammatory applications, distinct from carboxamides .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Functional Group Purity/Yield Source
Target Compound C₁₇H₁₅FN₃O₂S₂ 391.45 g/mol 3-Fluorophenylamino, thiophene-2-carboxamide Carboxamide N/A N/A
Compound 13 () C₁₅H₁₀F N₃O₃S₂ 379.39 g/mol 3-Fluoro-4-methylphenyl, 5-nitrothiophene Nitrothiophene 99.05% purity
Compound 7 () C₁₆H₁₀F₃N₃O₄S₂ 429.39 g/mol 3-Methoxy-4-(trifluoromethyl)phenyl Nitrothiophene 42% purity
Urea Derivative 8a () C₁₈H₁₃ClFN₃OS 362.1 g/mol Chloromethyl-thiazol, 3-fluorophenyl Urea 50.3% yield
Furan Carboxamide () C₁₈H₁₇N₃O₄S 371.4 g/mol 3-Methoxybenzylamino, furan Carboxamide N/A

Key Research Findings

  • Nitrothiophene carboxamides (e.g., Compound 13) demonstrate higher purity (99.05%) and antibacterial activity compared to methoxy/trifluoromethyl analogues (42% purity), suggesting substituent-dependent efficacy .
  • Urea derivatives exhibit moderate yields (50–58%), likely due to steric hindrance from chloromethyl groups .

Biological Activity

N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Thiophene ring : A five-membered ring containing sulfur.
  • Fluorophenyl group : A phenyl ring substituted with a fluorine atom.

Molecular Formula : C16H16FN3O1S

Molecular Weight : 351.83 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Histone Deacetylases (HDACs) : The compound has shown selective inhibition of HDAC activity, particularly HDAC3, which is crucial for cancer cell proliferation and survival.
  • Transcription Factors : It may influence transcription factors involved in apoptotic pathways, enhancing apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityIC50 Value (μM)Cell Line/ModelReference
HDAC Inhibition95.48HepG2
Antitumor Activity1.30Solid Tumors
Apoptosis InductionNot specifiedVarious Cancer Cells

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. For instance, one study reported that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines such as HepG2 and A549, with IC50 values indicating potent activity .

Enzyme Inhibition

Research indicates that compounds within this class can act as inhibitors for several enzymes involved in cancer progression. For example, the inhibition of HDACs leads to altered gene expression profiles that promote apoptosis and inhibit cell growth .

Potential Therapeutic Applications

The compound's diverse biological activities suggest several potential therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit HDACs and induce apoptosis, it may serve as a lead compound for developing new anticancer drugs.
  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, indicating potential for broader therapeutic use .

Q & A

Q. What are the optimal synthetic routes for N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazole core. For example:

  • Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux (e.g., acetonitrile, 80–100°C) .
  • Amide coupling : Reacting the thiazole intermediate with 3-fluorophenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
  • Thiophene-2-carboxamide linkage : Introducing the thiophene moiety via nucleophilic substitution or palladium-catalyzed cross-coupling . Yield optimization requires controlled temperature (e.g., 60–80°C for amidation) and inert atmospheres to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR peaks for the 3-fluorophenyl group (δ ~6.8–7.4 ppm for aromatic protons) and thiazole/thiophene carbons (δ ~120–150 ppm) .
  • FT-IR : Confirm amide bonds (N–H stretch ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) and fluorine presence (C–F ~1100 cm1^{-1}) .
  • Elemental analysis : Validate C, H, N, S, and F percentages (e.g., theoretical vs. experimental values within ±0.3%) .

Q. What preliminary assays are recommended to assess bioactivity?

Begin with:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, comparing IC50_{50} values to reference drugs .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 50–200 μg/mL .
  • Enzyme inhibition : Evaluate kinase or protease inhibition (e.g., MAPK1) via fluorescence-based assays .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity differences : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity .
  • Assay variability : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Cell line specificity : Test across multiple cell models (e.g., primary vs. immortalized lines) to identify context-dependent effects .

Q. What strategies enhance the solubility and bioavailability of this compound?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4) for in vitro assays; for in vivo, employ cyclodextrin-based formulations .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esterification of carboxamide) to improve membrane permeability .
  • Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility (test pH 6–8 stability) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Fluorophenyl substitution : Compare 3-fluoro vs. 4-fluoro analogs to assess electronic effects on target binding (e.g., via molecular docking with MAPK1) .
  • Thiazole modifications : Replace the oxopropyl linker with methylene or ethylene groups to evaluate conformational flexibility .
  • Thiophene replacement : Test furan or pyrrole analogs to determine heterocycle-specific interactions .

Q. What computational methods predict drug-target interactions for this compound?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases) to identify binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å) .
  • QSAR modeling : Train models with IC50_{50} data from analogs to predict bioactivity of novel derivatives .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., P450-Glo™ kits) .
  • Metabolite profiling : Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS) .

Methodological Resources

Key Parameter Recommended Protocol Reference
Synthetic YieldOptimize via Design of Experiments (DoE)
Cytotoxicity ValidationCompare IC50_{50} across ≥3 independent runs
Solubility EnhancementCyclodextrin inclusion complexes (20% w/v)
Target Binding AffinitySPR assays (KD <10 μM for lead candidates)

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